molecular formula C18H17Cl3FN3O B4732973 N-(4-chloro-2-fluorophenyl)-4-(2,6-dichlorobenzyl)-1-piperazinecarboxamide

N-(4-chloro-2-fluorophenyl)-4-(2,6-dichlorobenzyl)-1-piperazinecarboxamide

Cat. No. B4732973
M. Wt: 416.7 g/mol
InChI Key: AWLYHEQMSZETQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-4-(2,6-dichlorobenzyl)-1-piperazinecarboxamide, commonly known as ML297, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of piperazinecarboxamide compounds and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of ML297 is not fully understood, but it is believed to work by modulating the activity of certain proteins in the body. It has been shown to inhibit the activity of a protein called TRPC6, which is involved in the regulation of calcium ion channels in cells.
Biochemical and Physiological Effects:
ML297 has been shown to have a number of biochemical and physiological effects in scientific research. It has been shown to reduce inflammation in the body and has been studied for its potential use in the treatment of inflammatory bowel disease. It has also been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using ML297 in lab experiments is that it has been shown to have a relatively low toxicity profile, meaning that it is unlikely to cause significant harm to cells or tissues. However, one of the limitations of using ML297 in lab experiments is that it is a relatively new compound and there is still much that is not known about its long-term effects.

Future Directions

There are a number of potential future directions for research on ML297. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been suggested that ML297 may have potential as a therapeutic agent in the treatment of cardiovascular disease. Further research is needed to fully understand the potential therapeutic applications of this compound.

Scientific Research Applications

ML297 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-[(2,6-dichlorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3FN3O/c19-12-4-5-17(16(22)10-12)23-18(26)25-8-6-24(7-9-25)11-13-14(20)2-1-3-15(13)21/h1-5,10H,6-9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLYHEQMSZETQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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